N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions depending on the substituents on the thiazole ring . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Physical and Chemical Properties Analysis
Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Hypoglycemic Agents
Compounds structurally related to "N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide" have been evaluated for their potential as dual-action hypoglycemic agents. These compounds activate glucokinase (GK) and PPARγ, demonstrating significant efficacy in decreasing glucose levels in animal models. This suggests a potential application in diabetes management and therapy research (Huihui Song et al., 2011).
Anticancer Agents
Another area of application is in oncology, where related molecules have shown potent antiproliferative activity against various cancer cell lines. Compounds with similar structural features have demonstrated complete tumor regressions in preclinical models, highlighting their potential as leads for anticancer drug development (L. Lombardo et al., 2004).
Antimicrobial Agents
The synthesis of novel heterocyclic compounds, including those related to the compound , has also shown promise in antimicrobial applications. These compounds have exhibited high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities, suggesting their utility in developing new antimicrobial agents (M. Khalifa et al., 2015).
Antioxidant and Antiviral Agents
Research on structurally similar compounds has explored their antioxidative and antiviral activities. These studies have synthesized novel compounds with potential antioxidative properties and tested them against various viruses, indicating their application in researching new antiviral drugs with added antioxidant benefits (I. Stankova et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. Thiazole derivatives can interact with their targets in various ways, depending on the specific structure of the compound . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways, depending on their specific targets . .
Result of Action
The result of a compound’s action is determined by its interaction with its targets and the subsequent changes in cellular processes . .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-25-14-4-3-11(7-15(14)26-2)18-22-12(9-27-18)5-6-19-17(24)13-8-16(23)21-10-20-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAZARXEASZHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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